2-chloro-5-(hydroxymethyl)Benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-5-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLFINAAAFSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256233 | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-34-2 | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90196-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(hydroxymethyl)Benzenesulfonamide typically involves the chlorination of 5-(hydroxymethyl)benzenesulfonamide. One common method includes the reaction of 5-(hydroxymethyl)benzenesulfonamide with thionyl chloride (SOCl2) under controlled conditions to introduce the chloro substituent at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(hydroxymethyl)Benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloro substituent, yielding 5-(hydroxymethyl)benzenesulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-chloro-5-(carboxymethyl)benzenesulfonamide
Reduction: 5-(hydroxymethyl)benzenesulfonamide
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(hydroxymethyl)Benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-(hydroxymethyl)Benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Impact: The hydroxymethyl group in the target compound offers hydrogen-bonding capability, distinguishing it from the methylsulfonyl (electron-withdrawing) group in and the isoindolinone (rigid cyclic) group in Chlorthalidone . Chlorthalidone’s isoindolinone moiety enhances structural rigidity, likely improving receptor binding specificity for diuretic activity , whereas the hydroxymethyl group may favor solubility. 5-Benzenesulfonamido-2-chlorobenzoic acid () forms dimeric structures via carboxylic acid hydrogen bonds, a feature absent in the hydroxymethyl derivative.
Biological Activity
2-Chloro-5-(hydroxymethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which enables it to interact with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 213.66 g/mol. Its structure includes a chlorinated benzene ring, a hydroxymethyl group, and a sulfonamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported at approximately 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 6.67 |
| Salmonella typhi | 6.45 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. In vivo studies indicated that it significantly inhibited carrageenan-induced rat paw edema, achieving inhibition rates of up to 94% at specific time intervals . This suggests a potent anti-inflammatory potential that could be harnessed in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer effects, particularly against breast cancer cell lines such as MDA-MB-231. It was found to induce apoptosis in these cells, with significant increases in annexin V-FITC positivity observed . The IC50 value for this activity was reported to be around 0.3287 mg/mL, comparable to Vitamin C's activity .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (mg/mL) |
|---|---|
| MDA-MB-231 | 0.3287 |
| MCF-7 | Not specified |
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in critical biochemical pathways. For example, it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and bacterial proliferation . Molecular docking studies have suggested favorable binding interactions with CA IX, indicating its potential as a selective therapeutic agent.
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the efficacy of various benzenesulfonamide derivatives, including this compound, against bacterial strains and demonstrated promising results in inhibiting bacterial growth .
- Evaluation of Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of this compound through carrageenan-induced edema models in rats, revealing significant reductions in inflammation markers .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for 2-chloro-5-(hydroxymethyl)benzenesulfonamide?
- Methodology :
- Step 1 : Start with a substituted benzene precursor (e.g., 2-chloro-5-methylbenzenesulfonamide). Introduce the hydroxymethyl group via oxidation of the methyl group using reagents like KMnO₄ under acidic conditions or via hydroxymethylation with formaldehyde derivatives.
- Step 2 : Purify intermediates using column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures).
- Validation : Confirm structure via H NMR (e.g., hydroxymethyl proton signals at δ 4.5–5.0 ppm) and C NMR (hydroxymethyl carbon at ~65 ppm) .
- Yield Optimization : Adjust reaction stoichiometry and temperature to mitigate side reactions (e.g., over-oxidation).
Q. Which analytical techniques are critical for structural confirmation?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to verify substitution patterns and functional groups (e.g., hydroxymethyl resonance) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable (use SHELX suite for refinement) .
Advanced Research Questions
Q. How can discrepancies in H NMR data for this compound be resolved?
- Approach :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria of the sulfonamide group).
- Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) or alternative techniques like 2D COSY/NOESY to resolve overlapping signals .
- Case Study : In benzenesulfonamide derivatives, sulfonamide proton exchange broadening can obscure signals; deuterated solvents or pH adjustment may clarify spectra .
Q. What challenges arise during crystallographic refinement of this compound?
- Key Issues :
- Disorder : Hydroxymethyl groups often exhibit rotational disorder. Mitigate by collecting low-temperature data (e.g., 100 K) and using restraints in SHELXL .
- Twinned Data : If twinning is detected (e.g., via ROTAX analysis in PLATON), apply twin refinement protocols in SHELXL .
- Hydrogen Bonding : Use Olex2 or Mercury to model hydrogen-bonding networks involving the sulfonamide and hydroxymethyl groups .
Q. How does the hydroxymethyl group influence reactivity in substitution reactions?
- Mechanistic Insights :
- Nucleophilic Substitution : The hydroxymethyl group can act as a leaving group under acidic conditions (e.g., via protonation and SN1 mechanisms).
- Example : React with thiols or amines in DMF at 80°C to replace the hydroxymethyl group, monitored by TLC .
- Competing Pathways : Competing oxidation (e.g., to carboxylic acid) may occur; use protecting groups (e.g., silyl ethers) to suppress side reactions .
Q. What strategies are effective for evaluating biological activity in vitro?
- Experimental Design :
- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis).
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination. Include positive controls (e.g., acetazolamide) .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants and assess statistical significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
